Bienvenue dans la boutique en ligne BenchChem!

1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

Spasmolytic Activity Smooth Muscle Relaxation 3,4-Dihydroisoquinoline

1-Cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea (CAS 1351660-51-9) is a synthetic small molecule that combines a cyclohexyl-urea pharmacophore with a 3,4-dihydroisoquinoline moiety via an alkyne-containing but-2-yn-1-yl linker. The compound belongs to the broader class of 1,3-disubstituted ureas that contain the 3,4-dihydroisoquinoline substructure, a scaffold historically associated with diverse pharmacological activities including antispasmodic, analgesic, gastric acid secretion inhibiting, and sedative–hypnotic effects in earlier patent literature on 1-cyclohexyl-3,4-dihydroisoquinoline derivatives.

Molecular Formula C20H27N3O
Molecular Weight 325.456
CAS No. 1351660-51-9
Cat. No. B2844446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea
CAS1351660-51-9
Molecular FormulaC20H27N3O
Molecular Weight325.456
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NCC#CCN2CCC3=CC=CC=C3C2
InChIInChI=1S/C20H27N3O/c24-20(22-19-10-2-1-3-11-19)21-13-6-7-14-23-15-12-17-8-4-5-9-18(17)16-23/h4-5,8-9,19H,1-3,10-16H2,(H2,21,22,24)
InChIKeyGTKXOEOKCUXICG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea (CAS 1351660-51-9): Procurement-Relevant Identity and Structural Profile


1-Cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea (CAS 1351660-51-9) is a synthetic small molecule that combines a cyclohexyl-urea pharmacophore with a 3,4-dihydroisoquinoline moiety via an alkyne-containing but-2-yn-1-yl linker [1]. The compound belongs to the broader class of 1,3-disubstituted ureas that contain the 3,4-dihydroisoquinoline substructure, a scaffold historically associated with diverse pharmacological activities including antispasmodic, analgesic, gastric acid secretion inhibiting, and sedative–hypnotic effects in earlier patent literature on 1-cyclohexyl-3,4-dihydroisoquinoline derivatives [2]. Its InChI Key is GTKXOEOKCUXICG-UHFFFAOYSA-N.

Why Generic Substitution Fails for 1-Cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea: Structural Determinants That Preclude In-Class Interchangeability


Simple in-class substitution is unsupported because the compound's three-part architecture—cyclohexyl urea, but-2-yn-1-yl spacer, and 3,4-dihydroisoquinoline ring—is absent from other urea derivatives that lack the alkyne linker or the dihydroisoquinoline group. Even within the patent class of 1-cyclohexyl-3,4-dihydroisoquinoline derivatives, variants differ in their exocyclic substituents (e.g., =CH-COOR, =CH-CN) and the atom at position X (oxygen vs. nitrogen) [1], altering efficacy profiles. The alkyne spacer in this compound introduces conformational rigidity and a distinct electron distribution that cannot be replicated by saturated alkyl linkers, making biological activity dependent on the precise connectivity rather than on gross pharmacophore similarity alone [2].

Quantitative Differentiation Evidence for 1-Cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea: Head-to-Head and Class-Level Data


Class-Level Spasmolytic Activity: 1,3-Disubstituted 3,4-Dihydroisoquinoline Scaffold Potency Referenced to Mebeverine

In a 2024 study by Milusheva et al., several 1,3-disubstituted 3,4-dihydroisoquinolines demonstrated spasmolytic activity on spontaneous contractile responses of smooth muscle cells, with two compounds identified as 'essential modulating regulators' compared to the established spasmolytic drug mebeverine [1]. While the target compound was not among the specific molecules tested in that study, it shares the identical 1,3-disubstituted 3,4-dihydroisoquinoline core scaffold. The study provides the only available quantitative class-level benchmark: test compounds modulated smooth muscle contractility with potency comparable to or exceeding mebeverine, which exhibits an IC50 of approximately 1-10 µM in isolated tissue preparations [1].

Spasmolytic Activity Smooth Muscle Relaxation 3,4-Dihydroisoquinoline

Patent-Class Pharmacological Profile: Analgesic, Antispasmodic, and Sedative Activities of 1-Cyclohexyl-3,4-Dihydroisoquinoline Derivatives

Patent JP-S6352028-B2 and its equivalents (e.g., US4622329) disclose that 1-cyclohexyl-3,4-dihydroisoquinoline derivatives exhibit antispasm, analgesic, gastric acid secretion inhibiting, sedative, and hypnotic activities, and 'effectively reduce the alcoholic narcosis time' [1]. The patent provides specific exemplar compounds (labeled 'A' and 'B') with differential activity profiles: Compound B showed 'noteworthy antispasmodic effect,' while Compound A showed 'analgesic effect' [1]. The target compound differs from these patented derivatives by possessing a urea-linked but-2-yn-1-yl substituent at the dihydroisoquinoline nitrogen, a modification not encompassed by the original patent formula, and therefore its activity profile may diverge from the patent exemplars.

Analgesic Gastric Acid Inhibition Sedative-Hypnotic

Alkyne Linker Rigidity: Structural Differentiation from Saturated-Linker Analogs

The but-2-yn-1-yl linker in the target compound introduces a linear, rigid acetylene bridge between the urea carbonyl and the dihydroisoquinoline nitrogen. This contrasts with saturated butyl-linker analogs, which possess rotational freedom at each C-C bond. In related medicinal chemistry programs, alkyne spacers have been shown to reduce conformational entropy and enhance target binding by pre-organizing the pharmacophore in the bioactive conformation [1]. The cyclohexyl-urea end cap provides additional shape complementarity for hydrophobic enzyme pockets, a feature exploited in soluble epoxide hydrolase (sEH) inhibitor design where N-cyclohexyl-N'-alkyl ureas achieve low nanomolar Ki values [2]. Class-level sEH inhibitors such as 1-cyclohexyl-3-dodecyl urea (CDU) and related trans-4-substituted cyclohexyl ureas demonstrate Ki values ranging from 15 nM to 100 nM, dependent on the substituent nature [2].

Conformational Rigidity Alkyne Spacer Click Chemistry

Limitation Statement: Absence of Direct Comparative Quantitative Data for CAS 1351660-51-9

An exhaustive search of PubMed, BindingDB, ChEMBL, Google Patents, and publicly accessible vendor-independent databases as of the analysis date found no primary research article, patent exemplification, or authoritative database entry that directly reports quantitative biological activity data (IC50, Ki, EC50, % inhibition at a defined concentration) for 1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea (CAS 1351660-51-9). Consequently, none of the evidence items above can carry a 'Direct head-to-head comparison' or 'Cross-study comparable' tag. All differentiation claims are class-level inferences or supporting evidence only [1]. Procurement for target-specific applications must therefore be preceded by prospective screening, as no retrospective selection rationale based on published potency, selectivity, or in vivo data currently exists.

Data Gap Procurement Caution Screening Compound

Best-Validated Research and Industrial Application Scenarios for 1-Cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea (CAS 1351660-51-9)


Smooth Muscle Disorder Screening Libraries (Spasmolytic Drug Discovery)

Based on class-level evidence that 1,3-disubstituted 3,4-dihydroisoquinolines exhibit smooth muscle relaxant activity comparable to mebeverine [1], procurement of this compound is rational for inclusion in focused screening decks targeting gastrointestinal or urogenital smooth muscle hypercontractility. The rigid alkyne spacer distinguishes it from flexible-linker analogs already tested, potentially offering a differentiated SAR data point.

Cyclohexyl-Urea Pharmacophore Exploration (sEH or Related Hydrolase Targets)

Given that cyclohexyl-urea motifs are well-established as transition-state mimetics in soluble epoxide hydrolase inhibition, with N-cyclohexyl-N'-alkyl ureas achieving Ki values of 15–100 nM [2], this compound can serve as a probe to evaluate whether appending a dihydroisoquinoline-butynyl group to the distal urea nitrogen retains or enhances hydrolase affinity. Procurement for sEH or related serine hydrolase screening panels is supported by class-level SAR.

Dihydroisoquinoline Analgesic and CNS-Active Probe Development

Historical patent data demonstrate that 1-cyclohexyl-3,4-dihydroisoquinoline derivatives possess analgesic and sedative activities in rodent models [3]. The target compound, carrying a urea-butynyl extension, provides a structurally novel entry point for probing whether N-substitution at the dihydroisoquinoline nitrogen via an alkyne tether preserves or enhances CNS penetration and analgesic efficacy relative to the patent exemplars.

Fragment-Based or DNA-Encoded Library (DEL) Diversification Set

The compound's unique combination of a rigid alkyne linker, a cyclohexyl urea capping group, and a 3,4-dihydroisoquinoline heterocycle makes it a chemically tractable building block for library synthesis or DEL conjugation. Procurement as a diversification reagent is supported by its three points of structural variation, despite the absence of pre-existing target engagement data.

Quote Request

Request a Quote for 1-cyclohexyl-3-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.